molecular formula C24H16N2 B12860471 1,1'-(1,3-Phenylene)diisoquinoline CAS No. 160603-05-4

1,1'-(1,3-Phenylene)diisoquinoline

Cat. No.: B12860471
CAS No.: 160603-05-4
M. Wt: 332.4 g/mol
InChI Key: ZXUBBXHGUTZRAW-UHFFFAOYSA-N
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Description

1,3-Di(isoquinolin-1-yl)benzene is an organic compound with the molecular formula C24H16N2. It consists of a benzene ring substituted with two isoquinoline groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(isoquinolin-1-yl)benzene typically involves the reaction of isoquinoline with a benzene derivative under specific conditions. One common method is the Ullmann-type reaction, which involves the coupling of isoquinoline with a halogenated benzene derivative in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for 1,3-Di(isoquinolin-1-yl)benzene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(isoquinolin-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

1,3-Di(isoquinolin-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Di(isoquinolin-1-yl)benzene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The specific pathways involved depend on the structure of the derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(isoquinolin-2-yl)benzene
  • 1,4-Di(isoquinolin-1-yl)benzene
  • 1,3-Di(quinolin-1-yl)benzene

Uniqueness

1,3-Di(isoquinolin-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .

Properties

CAS No.

160603-05-4

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

1-(3-isoquinolin-1-ylphenyl)isoquinoline

InChI

InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-25-23(21)19-8-5-9-20(16-19)24-22-11-4-2-7-18(22)13-15-26-24/h1-16H

InChI Key

ZXUBBXHGUTZRAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C4=NC=CC5=CC=CC=C54

Origin of Product

United States

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